3-ethoxy-4,7-dimethyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[c]pyran-1-one
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Overview
Description
3-ethoxy-4,7-dimethyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[c]pyran-1-one, also known as EDCP, is a cyclic ketone that has been synthesized and studied for its potential applications in scientific research. EDCP has a unique chemical structure that makes it a promising candidate for various research applications.
Mechanism Of Action
The mechanism of action of 3-ethoxy-4,7-dimethyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[c]pyran-1-one is not well understood, but it is believed to act as a nucleophile in various reactions. It has been shown to react with various electrophiles, including aldehydes and ketones, to form new compounds.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 3-ethoxy-4,7-dimethyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[c]pyran-1-one. However, it has been shown to have low toxicity in animal studies, suggesting that it may be a safe compound for use in scientific research.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3-ethoxy-4,7-dimethyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[c]pyran-1-one in lab experiments is its unique chemical structure, which makes it a promising candidate for various research applications. However, one of the limitations of 3-ethoxy-4,7-dimethyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[c]pyran-1-one is its relatively low reactivity, which may limit its usefulness in certain reactions.
Future Directions
There are several potential future directions for research on 3-ethoxy-4,7-dimethyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[c]pyran-1-one. One area of interest is the development of new synthetic methods for 3-ethoxy-4,7-dimethyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[c]pyran-1-one and related compounds. Another area of interest is the exploration of 3-ethoxy-4,7-dimethyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[c]pyran-1-one's potential applications in drug discovery and other fields of research. Additionally, further studies are needed to fully understand the mechanism of action and biochemical effects of 3-ethoxy-4,7-dimethyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[c]pyran-1-one.
Synthesis Methods
The synthesis of 3-ethoxy-4,7-dimethyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[c]pyran-1-one involves the reaction of 4,5-dimethyl-2-cyclopentenone with ethyl vinyl ether in the presence of a Lewis acid catalyst. The reaction proceeds through a Diels-Alder cycloaddition reaction, followed by a retro-Diels-Alder reaction to yield 3-ethoxy-4,7-dimethyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[c]pyran-1-one as the final product.
Scientific Research Applications
3-ethoxy-4,7-dimethyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[c]pyran-1-one has been studied for its potential applications in scientific research, particularly in the field of organic chemistry. It has been used as a starting material for the synthesis of various compounds, including natural products and pharmaceuticals. 3-ethoxy-4,7-dimethyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[c]pyran-1-one has also been used as a chiral auxiliary in asymmetric synthesis reactions.
properties
CAS RN |
177348-61-7 |
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Product Name |
3-ethoxy-4,7-dimethyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[c]pyran-1-one |
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
3-ethoxy-4,7-dimethyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[c]pyran-1-one |
InChI |
InChI=1S/C12H20O3/c1-4-14-12-8(3)9-6-5-7(2)10(9)11(13)15-12/h7-10,12H,4-6H2,1-3H3 |
InChI Key |
SQKOYPMIMBRHSW-UHFFFAOYSA-N |
SMILES |
CCOC1C(C2CCC(C2C(=O)O1)C)C |
Canonical SMILES |
CCOC1C(C2CCC(C2C(=O)O1)C)C |
synonyms |
Cyclopenta[c]pyran-1(3H)-one, 3-ethoxyhexahydro-4,7-dimethyl- (9CI) |
Origin of Product |
United States |
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